

# basic understanding of tetracyanonickelate bonding

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## Compound of Interest

Compound Name: **Tetracyanonickelate**

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An In-depth Technical Guide to the Bonding in **Tetracyanonickelate(II)**

## Introduction

The **tetracyanonickelate(II)** anion,  $[\text{Ni}(\text{CN})_4]^{2-}$ , is a classic example of a square planar coordination complex. As a  $d^8$  transition metal complex, its structure, bonding, and magnetic properties serve as a fundamental case study for the application of various bonding theories in inorganic chemistry. The complex is notably diamagnetic, a property that classical valence bond theory and the more sophisticated ligand field and molecular orbital theories can explain. [1][2][3] This guide provides a detailed technical examination of the electronic structure and bonding in  $[\text{Ni}(\text{CN})_4]^{2-}$ , intended for researchers and professionals in chemistry and drug development.

The central nickel atom is in the +2 oxidation state, with four cyanide ligands arranged in a square plane around it.[4][5] This  $D_{4h}$  symmetry is a key determinant of its electronic properties.[4] We will explore the bonding through the lenses of Valence Bond Theory (VBT), Ligand Field Theory (LFT), and Molecular Orbital (MO) Theory, supported by experimental data.

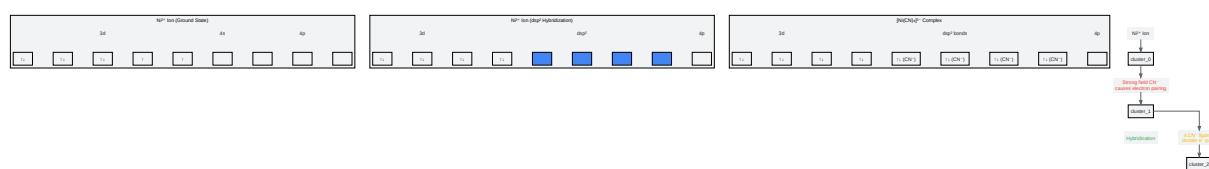
## Theoretical Frameworks of Bonding

### Valence Bond Theory (VBT)

Valence Bond Theory provides a qualitative, hybridization-based model for the bonding in  $[\text{Ni}(\text{CN})_4]^{2-}$ . The explanation proceeds as follows:

- Nickel Ion Electronic Configuration: A neutral Nickel atom (Ni, Z=28) has the electron configuration [Ar] 3d<sup>8</sup> 4s<sup>2</sup>. To form the Nickel(II) ion (Ni<sup>2+</sup>), the two 4s electrons are removed, resulting in the configuration [Ar] 3d<sup>8</sup>.[\[1\]](#)[\[2\]](#)
- Ligand Influence: The cyanide ion (CN<sup>-</sup>) is a strong-field ligand. According to VBT, its approach forces the pairing of the two unpaired electrons in the 3d orbitals of the Ni<sup>2+</sup> ion.[\[1\]](#) [\[2\]](#) This pairing vacates one of the 3d orbitals (specifically, the d<sub>x<sup>2</sup>-y<sup>2</sup></sub> orbital).
- Hybridization: The now-empty 3d<sub>x<sup>2</sup>-y<sup>2</sup></sub> orbital, along with the 4s and two 4p orbitals, hybridize to form four equivalent dsp<sup>2</sup> hybrid orbitals. These orbitals are arranged in a square planar geometry.[\[1\]](#)[\[6\]](#)
- Bond Formation: Each of the four cyanide ligands donates a lone pair of electrons into one of the vacant dsp<sup>2</sup> hybrid orbitals of the Ni<sup>2+</sup> ion, forming four coordinate covalent bonds.[\[2\]](#)[\[7\]](#)

Since all electrons in the resulting complex are paired, VBT correctly predicts the diamagnetic nature of the [Ni(CN)<sub>4</sub>]<sup>2-</sup> ion.[\[1\]](#)[\[2\]](#)

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Valence Bond Theory depiction of  $[\text{Ni}(\text{CN})_4]^{2-}$  formation.

## Ligand Field and Molecular Orbital Theories

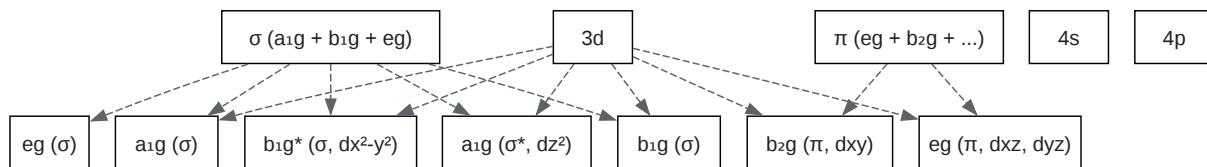
Ligand Field Theory (LFT), an application of Molecular Orbital (MO) theory to transition metal complexes, provides a more detailed and accurate picture of the bonding.[8][9] It considers the interactions between the metal's d-orbitals and the ligand group orbitals.

In a square planar ( $D_{4h}$ ) geometry, the d-orbitals are no longer degenerate and split into four distinct energy levels. The ordering is generally accepted as:  $d_{x^2-y^2} > d_{xy} > d_{z^2} > d_{xz}, d_{yz}$ .[10]

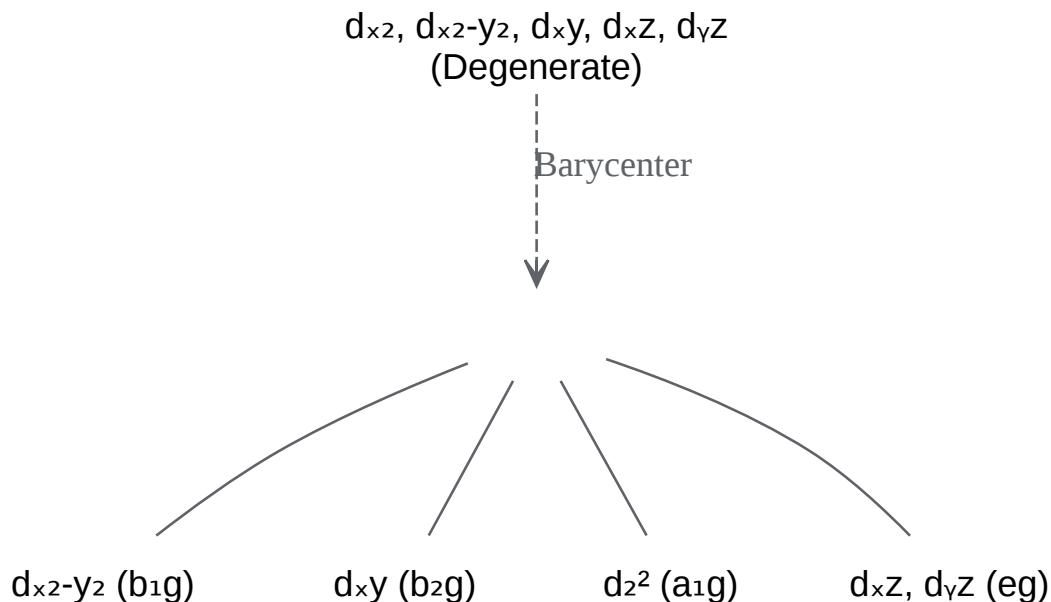
[\[11\]](#)

- $\sigma$ -Bonding: The primary bonding interaction is  $\sigma$ -donation from the filled  $\sigma$ -orbitals of the four cyanide ligands into the empty metal orbitals of appropriate symmetry, primarily the  $d_{x^2-y^2}$ ,  $dz^2$ , 4s, and 4p orbitals. The interaction with the  $d_{x^2-y^2}$  is strongest, raising its energy significantly.
- $\pi$ -Backbonding: A crucial secondary interaction is  $\pi$ -backbonding.<sup>[8]</sup> The cyanide ligand has empty, low-energy  $\pi^*$  antibonding orbitals. These orbitals can overlap with the filled, non- $\sigma$ -bonding d-orbitals of the nickel atom ( $d_{xy}$ ,  $d_{xz}$ ,  $d_{yz}$ ). The metal donates electron density back to the ligands, strengthening the Ni-C bond and stabilizing the complex. This backbonding lowers the energy of the  $t_{2g}$ -like orbitals ( $d_{xy}$ ,  $d_{xz}$ ,  $d_{yz}$ ).<sup>[10][11]</sup>

The eight 3d electrons of  $\text{Ni}^{2+}$  fill the four lowest-energy molecular orbitals (originating from the  $d_{xz}$ ,  $d_{yz}$ ,  $dz^2$ , and  $d_{xy}$  atomic orbitals). The highest-energy antibonding MO, which is primarily  $d_{x^2-y^2}$  in character, remains empty. This large energy gap between the filled  $d_{xy}$  orbital and the empty  $d_{x^2-y^2}$  orbital accounts for the complex's diamagnetism and considerable stability.

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Simplified MO diagram showing  $\sigma$ - and  $\pi$ -interactions.



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## References

- 1. allen.in [allen.in]
- 2. sarthaks.com [sarthaks.com]
- 3. coordination compounds - Explain on the basis of valence bond theory that tetracyanonickelate(II) ion with square planar structure is diamagnetic - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Cyanonickelate - Wikipedia [en.wikipedia.org]
- 5. brainly.in [brainly.in]

- 6. With the help of valence bond theory explain that tetracyanonickelate (II) ion is square planar or tetrahedral in nature. [allen.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ligand field theory - Wikipedia [en.wikipedia.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
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